1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Description
1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one belongs to the 7-azaoxyindole class of heterocycles, characterized by a fused pyrrolo-pyridinone scaffold. This compound has garnered attention due to its structural versatility and biological relevance. Synthetic routes often involve lithiation of N-(pyridinyl)pivalamides followed by reactions with electrophiles such as α-keto esters, yielding derivatives with hydroxyl or alkyl substituents at the 3-position . Its core structure is a privileged motif in drug discovery, with applications in oncology, anti-inflammatory therapy, and neurodegenerative disease research .
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethyl-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-2-11-8(12)6-7-4-3-5-10-9(7)11/h3-5H,2,6H2,1H3 |
InChI Key |
SBCDMKWRTAJPPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Sodium Hydride-Mediated Alkylation
The most direct route involves alkylation of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1 ) with ethyl iodide under basic conditions. In a representative procedure, 1 is treated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, followed by addition of ethyl iodide. The base deprotonates the lactam nitrogen, enabling nucleophilic attack on the alkyl halide:
Optimization Insights :
Table 1: Alkylation Conditions and Outcomes
The use of K₂CO₃ in acetonitrile at elevated temperatures offers a milder alternative but with reduced efficiency.
Regioselectivity and Competing Pathways
Alkylation exclusively occurs at the N1 position due to the lactam’s electron-deficient nitrogen, as confirmed by -NMR analysis. Competing O-alkylation is negligible under these conditions.
Cyclization of Linear Precursors
Precursor Synthesis via Condensation
An alternative route involves cyclization of ethylamine-containing intermediates. For example, condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with ethyl acetoacetate in acetic acid generates a linear precursor, which undergoes ring closure under acidic conditions:
Key Considerations :
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) significantly reduces reaction time compared to conventional heating, achieving yields up to 68%.
Alternative Synthetic Approaches
Condensation with Aldehydes
While primarily used for benzylidene derivatives, this method can adapt to aliphatic aldehydes. Reaction of 1 with propionaldehyde in methanol and piperidine at 50°C forms the ethylidene analog, though yields for aliphatic variants are suboptimal (≤30%).
Enzymatic Alkylation
Emerging studies suggest lipase-mediated alkylation in non-aqueous media, offering eco-friendly advantages. Preliminary data show 28% yield using ethyl acetate as the acyl donor.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Analgesic Activity
1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has been investigated for its analgesic effects. Research indicates that derivatives of pyrrolo[2,3-b]pyridine demonstrate enhanced analgesic properties compared to traditional analgesics like aspirin and morphine. In particular:
- Case Study : A study evaluated the analgesic efficacy of several pyrrolo[2,3-b]pyridine derivatives in animal models using the “hot plate” and “writhing” tests. Compounds were found to exhibit significant pain relief comparable to morphine while showing reduced side effects .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Certain derivatives have been shown to inhibit inflammatory pathways effectively.
- Data Table: Anti-inflammatory Activity of Pyrrolo Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | COX inhibition |
| 3-Aminocarbonyl derivative | 30 | Cytokine suppression |
Anticancer Properties
Research has highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in cancer therapy. These compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study : A recent study focused on the synthesis of new derivatives and their evaluation against various cancer cell lines. The results indicated that certain modifications to the pyrrolo structure significantly enhanced anticancer activity .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing amines and carbonyl compounds under acidic conditions to form the pyrrolo structure.
- Functionalization : Post-synthesis modifications can enhance biological activity and selectivity.
Data Table: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | 2-Aminoacetophenone + Ethyl acetoacetate | 70 |
| Step 2 | Cyclization with acetic acid catalyst | 85 |
| Step 3 | Purification via column chromatography | 90 |
Mechanism of Action
The mechanism of action of 1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Key Observations:
- N1 Substitution : Ethyl groups enhance metabolic stability compared to smaller alkyl groups (e.g., methyl) by reducing oxidative degradation .
- Halogenation : 3,3-Dichloro and 5-bromo derivatives (e.g., 5-bromo-7-azaindolin-2-one) serve as intermediates for antitumor agents, leveraging halogen bonding for target engagement .
Bioisosteric Replacements and Kinase Inhibition
Pyridine-containing analogs of 7-azaoxyindoles are employed as bioisosteres for indole rings in kinase inhibitors. For example, replacing the 5-fluoroindolin-2-one in sunitinib with a 5-hydroxy-4,6-dimethylpyrrolo[2,3-b]pyridin-2-one improved solubility and reduced toxicity while maintaining efficacy against cancer cell lines . Similarly, dual inhibitors of GSK3β and tau aggregation incorporate vinylpyridine linkers on the pyrrolo[2,3-b]pyridin-2-one core, enhancing blood-brain barrier penetration .
Mechanistic Divergences and Therapeutic Implications
- Kinase Inhibitors : Ethyl and methyl groups at N1 fine-tune selectivity; for instance, 1-ethyl derivatives show preferential binding to TrkA over other kinases .
- Dual-Target Inhibitors : Structural optimization of the aryl-vinyl linker in GSK3β/tau inhibitors balances potency and pharmacokinetics, with methylene spacers improving conformational flexibility .
Biological Activity
1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS No. 5654-97-7) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on anticancer properties, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine framework, which is known for its ability to interact with various biological targets. The presence of nitrogen atoms in the ring structure enhances its pharmacological potential by facilitating interactions with protein targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
In Vitro Studies:
- Cell Viability Assays: In a study evaluating various derivatives of pyrrolo compounds against breast cancer cell lines (MDA-MB-231 and MCF-7), it was found that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 6.25 µM. Notably, the compound's structural analogs showed varied efficacy depending on the specific cancer cell line tested .
| Compound | Cell Line | Concentration (µM) | Effect on Cell Viability |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant decrease |
| 1d | MDA-MB-231 | 25 | Significant decrease |
| 1h | MCF-7 | 100 | Moderate decrease |
Molecular Docking Studies:
Docking studies indicated that the compound interacts favorably with key proteins involved in cancer progression, such as AKT1 and Orexetine type 2 receptor (Ox2R), demonstrating moderate to strong binding energies .
Anti-inflammatory Effects
Research has also identified anti-inflammatory properties associated with pyrrolo compounds. In particular, derivatives of this compound were noted for their analgesic properties while exhibiting minimal anti-inflammatory effects. This unique profile suggests potential applications in pain management without the typical side effects associated with anti-inflammatory drugs .
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. For instance:
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one?
Methodological Answer:
The synthesis typically involves multi-step routes, including cyclization, alkylation, or functional group transformations. Key steps include:
- Alkylation : Introducing the ethyl group via nucleophilic substitution or metal-catalyzed coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products.
- Cyclization : Intramolecular ring closure using reagents like POCl₃ or bases (e.g., K₂CO₃) to form the pyrrolopyridinone core.
- Protection/Deprotection : Use of protecting groups (e.g., SEM, Boc) to prevent undesired reactions during intermediate steps .
Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting catalysts (e.g., Pd for cross-coupling) or stoichiometry.
Basic: Which purification techniques are most effective for isolating high-purity this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.
- Recrystallization : Solvent pairs like ethanol/water or dichloromethane/hexane enhance crystalline purity.
- HPLC : For final polishing, especially if the compound is sensitive to thermal degradation .
Purity assessment via NMR (e.g., <1% residual solvent peaks) and mass spectrometry is critical .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for CH₂). NOESY confirms spatial proximity of protons in the fused ring system.
- X-ray Crystallography : Resolves bond angles and confirms the lactam structure (common in pyrrolopyridinones) .
- FT-IR : Confirms carbonyl stretching (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
Advanced: What computational methods are used to elucidate reaction mechanisms in the synthesis of this compound?
Methodological Answer:
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) models transition states and intermediates for cyclization steps.
- Reaction Path Search : Algorithms like GRRM or AFIR predict energetically favorable pathways, reducing trial-and-error experimentation.
- Machine Learning : Trained on reaction databases to predict optimal catalysts or solvents .
These methods validate experimental observations and guide mechanistic hypotheses .
Advanced: How can contradictory biological activity data for this compound be resolved?
Methodological Answer:
- Target Specificity Screening : Use siRNA or CRISPR knockout models to confirm interactions with suspected targets (e.g., kinases, GPCRs).
- Assay Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects via dose-response curves.
- Structural Analog Comparison : Test derivatives to isolate pharmacophore contributions .
Contradictions may arise from assay conditions (e.g., pH, serum concentration) or metabolite interference .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for pyrrolopyridinone derivatives?
Methodological Answer:
- Systematic Substituent Variation : Modify the ethyl group, lactam ring, or pyridine moiety to assess impact on potency.
- 3D-QSAR Models : CoMFA or CoMSIA correlate electronic/steric features with activity.
- Crystallographic Data : Overlay ligand-receptor complexes (e.g., kinase inhibitors) to identify critical binding interactions .
SAR studies guide lead optimization for enhanced selectivity and bioavailability .
Advanced: How can computational modeling accelerate the design of novel derivatives?
Methodological Answer:
- Docking Studies : AutoDock Vina or Glide predicts binding poses in target proteins (e.g., EGFR, JAK2).
- MD Simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over time.
- ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., CYP450 inhibition) .
Integration with high-throughput screening validates computational predictions .
Advanced: What engineering challenges arise during process scale-up of this compound?
Methodological Answer:
- Reactor Design : Optimize heat/mass transfer for exothermic steps (e.g., alkylation).
- Catalyst Recycling : Immobilize metal catalysts on silica or polymers to reduce costs.
- Waste Minimization : Solvent recovery systems (e.g., distillation) and green chemistry principles (e.g., aqueous reactions) .
Pilot-scale trials identify bottlenecks in mixing efficiency or purification workflows .
Advanced: How is the stability of this compound assessed under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
- Analytical Monitoring : HPLC tracks degradation products; LC-MS identifies hydrolyzed or oxidized species.
- pH Stability : Test solubility and degradation in buffers (pH 1–13) to guide formulation .
Advanced: What are the challenges in achieving high yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Instability : Protect reactive groups (e.g., amines) to prevent dimerization.
- Byproduct Formation : Optimize stoichiometry (e.g., excess ethylating agents) and use scavengers (e.g., molecular sieves).
- Stepwise Monitoring : Use inline IR or PAT (Process Analytical Technology) to detect side reactions early .
Yield improvements often require iterative DOE (Design of Experiments) approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
